molecular formula C15H13NO B2656743 (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine CAS No. 1807938-00-6

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Cat. No.: B2656743
CAS No.: 1807938-00-6
M. Wt: 223.275
InChI Key: BKQSTNQPVSGLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This compound is supplied for research and development purposes. It is strictly for laboratory use and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to conduct appropriate safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQSTNQPVSGLIM-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the following steps:

    Formation of the dihydroindene structure: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the hydroxylamine group: This can be done through the reduction of nitro compounds or the reaction of oximes with reducing agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituted Dihydroindenylidene Hydroxylamines

The following table compares key structural and functional attributes of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine with analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties Evidence Source
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine 6-phenyl Not explicitly provided (estimated: C₁₅H₁₃NO) ~223.27 g/mol Industrial/scientific research
N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine 5-bromo C₉H₇BrN₂O 257.07 g/mol Research use; bromine enhances electrophilicity
N-(1,3-dihydroinden-2-ylidene)hydroxylamine None C₉H₉NO 147.17 g/mol Limited data; lower steric hindrance

Key Observations :

  • Phenyl vs. Bromine’s electron-withdrawing nature may make the bromo-substituted compound more reactive in electrophilic substitutions .
  • Unsubstituted Analog : The absence of substituents in N-(1,3-dihydroinden-2-ylidene)hydroxylamine reduces steric hindrance, possibly favoring reactions requiring planar transition states .

Functional Analogs: N-Substituted Hydroxylamines

Compounds with hydroxylamine moieties but differing backbones include:

Compound Name Structure Metabolic Pathways Biological Activity Evidence Source
N-(2-methoxyphenyl)hydroxylamine Aromatic amine with methoxy group CYP1A/2E1-mediated reduction to o-anisidine and oxidation to o-aminophenol Potential carcinogenicity due to nitroso intermediates
O-ethyl hydroxylamine Aliphatic hydroxylamine Not well-characterized Antimicrobial, antitumor (inferred from plant studies)

Key Observations :

  • Metabolic Stability : The phenyl group in the target compound may reduce CYP-mediated metabolism compared to N-(2-methoxyphenyl)hydroxylamine, which undergoes rapid enzymatic reduction and oxidation .
  • Biological Activity : Unlike O-ethyl hydroxylamine, which shows antimicrobial properties, the dihydroindenylidene structure of the target compound suggests applications in materials science rather than pharmacology .

Biological Activity

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C27H27N5O2
  • Molecular Weight : 453.536 g/mol
  • SMILES Notation : O\N=C5/c4ccc(c2nc(c1ccc(OCCN(C)C)cc1)nc2c3ccncc3)cc4CC5
  • InChIKey : MLSAQOINCGAULQ-QLTSDVKISA-N

The compound features a complex structure characterized by multiple aromatic rings and functional groups conducive to various biological interactions.

Antioxidant Properties

Research indicates that compounds with hydroxylamine groups exhibit significant antioxidant activity. The presence of the hydroxylamine moiety in (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine suggests potential in scavenging free radicals, thus contributing to cellular protection against oxidative stress.

Anticancer Activity

Preliminary studies have shown that similar compounds may inhibit cancer cell proliferation. The structural similarity to known anticancer agents suggests that (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine could possess cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

Hydroxylamines are known to interact with enzymes involved in metabolic pathways. Investigations into the enzyme inhibitory potential of this compound could reveal its utility in modulating biochemical pathways relevant to disease processes.

Study 1: Antioxidant Activity Assessment

A study conducted on related hydroxylamine derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The assessment involved measuring the compound's capacity to scavenge reactive oxygen species (ROS), showing promising results that warrant further exploration of (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine's antioxidant capabilities.

CompoundIC50 (µM)Mechanism
Hydroxylamine derivative A15ROS scavenging
Hydroxylamine derivative B20Enzyme inhibition
(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamineTBDTBD

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have indicated that related compounds exhibit selective cytotoxicity towards breast cancer cells. The evaluation utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)254
HeLa (Cervical)303
A549 (Lung)352

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